molecular formula C10H12FN3S B3040174 N-[(dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea CAS No. 1661847-01-3

N-[(dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea

Cat. No. B3040174
CAS RN: 1661847-01-3
M. Wt: 225.29 g/mol
InChI Key: YOHRXWUDWAXXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(dimethylamino)methylene]-N’-(4-fluorophenyl)thiourea is a chemical compound with the molecular formula C10H12FN3S . It is intended for research use only and not for human or veterinary use.

Scientific Research Applications

Synthesis of Heterobicyclic Compounds

  • Thiourea, including N-[(dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea, has been utilized as a starting material for the regioselective synthesis of heterobicyclic compounds. This process involves the preparation of N,N′-bis[(dimethylamino)methylene]thiourea, which acts as thiazadiene, leading to diazadiene heterocycles (Landreau et al., 2003).

Antimicrobial Activity

  • Certain derivatives of this compound have shown significant antimicrobial activity. This includes their effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal species (Ghorab et al., 2017).

Nuclear Magnetic Resonance (NMR) Studies

  • In the realm of NMR, compounds involving this compound have been studied to understand through-space H–F coupling, an important aspect in the analysis of molecular structures (Hirohashi et al., 1975).

Recognition by Self-Assembled Aggregates

  • Self-assembled aggregates of fluoroalkylated end-capped oligomers have shown the ability to recognize and selectively interact with compounds like N,N-dimethylamino ones, highlighting the potential for specific molecular recognition and separation applications (Sawada et al., 2000).

Synthesis of Aryl- and Alkylanilines

  • Research has demonstrated the use of this compound in the synthesis of aryl- and alkylanilines, which are valuable in various organic syntheses (Fagnoni et al., 1999).

properties

IUPAC Name

1-(dimethylaminomethylidene)-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3S/c1-14(2)7-12-10(15)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHRXWUDWAXXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=S)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea
Reactant of Route 2
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N-[(dimethylamino)methylene]-N'-(4-fluorophenyl)thiourea

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